ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H20N6O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-5-27-17(26)14-11(4)19-18(28-14)20-16(25)13-8-6-12(7-9-13)15-21-23-24(22-15)10(2)3/h6-10H,5H2,1-4H3,(H,19,20,25) |
InChI Key |
UQUPKKARGHJPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- the synthesis of similar heterocyclic compounds often involves multistep reactions, including cyclization, esterification, and functional group transformations.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its diverse functional groups:
Oxidation: Oxidative processes could affect the thiazole or tetrazole rings.
Reduction: Reduction reactions might target the carbonyl group or other functional moieties.
Substitution: Substitution reactions could occur at the phenyl or ester groups.
- Common reagents and conditions would depend on the specific reaction, but typical reagents include strong acids, bases, and reducing agents.
- Major products would vary based on the reaction type and conditions.
Scientific Research Applications
Biological Activities
Research has demonstrated that ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate exhibits a range of biological activities:
- Anticancer Properties: Studies indicate that compounds containing thiazole and tetrazole rings show potential as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation .
- Antimicrobial Activity: The compound has been evaluated for its antibacterial and antifungal properties, showing effectiveness against various pathogens, which could be attributed to its ability to disrupt microbial cell functions .
Case Studies
Several studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Cancer Treatment: A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited significant cytotoxic effects on prostate cancer cells, suggesting that the incorporation of the tetrazole moiety enhances this effect .
- Infection Control: Another research article explored the compound's antibacterial properties against Mycobacterium smegmatis, providing evidence for its potential use in treating infections caused by resistant bacterial strains .
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with cellular targets due to its structural complexity.
- Potential molecular targets could include enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Key Structural Features and Modifications
Functional Insights
Tetrazole vs. Pyridine/Carboxylic Acid :
The tetrazole moiety in the target compound enhances metabolic stability and mimics carboxylic acids in receptor binding (e.g., angiotensin II receptor antagonism) . In contrast, pyridine substituents (as in ) may improve solubility but lack the bioisosteric advantage of tetrazoles.Ester vs. Amide/Carboxylic Acid :
The ethyl carboxylate group in the target compound likely acts as a prodrug, improving oral bioavailability. Upon hydrolysis, it may convert to a carboxylic acid, analogous to TCV-116’s activation to CV-11974 . Amide derivatives (e.g., ’s [3a–s]) bypass this step but may exhibit reduced membrane permeability.- Thiazole vs. The methyl group at position 4 may sterically hinder off-target binding.
Biological Activity
Ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate, identified by its CAS number 1574529-41-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₃S |
| Molecular Weight | 400.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .
Case Study: Thiazole Derivatives in Cancer Treatment
A systematic evaluation of thiazole derivatives demonstrated that modifications to the phenyl ring and the thiazole structure significantly impacted their anticancer efficacy. For example, the introduction of electron-donating groups like methyl at specific positions enhanced cytotoxic activity against various cancer types .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been extensively studied. This compound is hypothesized to share similar mechanisms with other thiazole compounds that have demonstrated efficacy in picrotoxin-induced convulsion models.
Research Findings
In a study involving multiple thiazole derivatives, several compounds exhibited significant anticonvulsant activity at doses as low as 30 mg/kg when tested in animal models. The presence of specific functional groups was found to correlate with enhanced activity .
Antimicrobial Activity
Thiazole derivatives also exhibit notable antimicrobial properties. Recent studies have shown that compounds similar to this compound possess broad-spectrum antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation revealed that certain thiazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antimicrobial potency .
Q & A
Q. Advanced
- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis, tetrazole oxidation) .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using recombinant enzymes .
- Metabolite Identification : LC-MS/MS profiling of liver microsome incubations reveals major Phase I/II metabolites .
How does the compound’s stability vary under physiological conditions?
Advanced
Stability studies should assess:
- pH Sensitivity : Hydrolysis of the ester group occurs rapidly at pH > 8, but the thiazole-tetrazole core remains intact at pH 5–7 .
- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at −20°C in inert atmospheres .
- Light Sensitivity : UV-Vis spectroscopy shows photodegradation under UV light (λ = 365 nm), requiring amber vial storage .
What in vivo models are suitable for evaluating pharmacokinetics?
Q. Advanced
- Rodent Models : Administer IV/PO doses (10–50 mg/kg) to measure bioavailability, half-life, and tissue distribution .
- Plasma Protein Binding : Equilibrium dialysis to assess % bound (e.g., >90% binding may limit free drug concentration) .
- BBB Penetration : Brain-to-plasma ratio studies in mice to evaluate CNS activity potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
